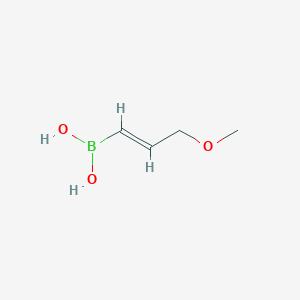
3-METHOXY-1-PROPENYLBORONIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[(E)-3-methoxyprop-1-enyl]boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The compound is a white to yellow solid .
Synthesis Analysis
Boronic acids, including “[(E)-3-methoxyprop-1-enyl]boronic acid”, can be synthesized through various processes. The synthetic processes used to obtain these active compounds are relatively simple and well known . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .
Molecular Structure Analysis
The molecular structure of “[(E)-3-methoxyprop-1-enyl]boronic acid” is characterized by the presence of a boronic acid moiety. Boronic acids primarily act as Lewis acids that accept electrons . In aqueous solution, most polymers containing boronic acid exist in an equilibrium between their triangular hydrophobic form and a tetrahedral hydrophilic form .
Chemical Reactions Analysis
Boronic acids, including “[(E)-3-methoxyprop-1-enyl]boronic acid”, can react with several chemical markers of disease such as reactive oxygen species (ROS), adenosine triphosphate (ATP), glucose, and reduced pH . They can also act as ligands for diols such as sialic acid .
Scientific Research Applications
Stereoselective Synthesis
A study by Hoshi et al. (2009) demonstrated the highly stereoselective synthesis of (E)-alk-1-enyltributylstannanes from (E)-alk-1-enyldicyclohexylboranes, highlighting the utility of boronic acid derivatives in the preparation of complex organic structures Hoshi, T. et al. Synlett, 2009.
Glycolate Aldol Reactions
Andrus et al. (2002) explored the boron enolate of bis-4-methoxyphenyl dioxanone in glycolate aldol reactions, producing anti-glycolate aldol products with high yield and selectivity, indicating the potential of boronic acid derivatives in asymmetric synthesis Andrus, M. et al. Tetrahedron Letters, 2002.
Photophysical Properties
The photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA) were studied by Muddapur et al. (2016), focusing on solvatochromism and quantum yield in various solvents. The research provided insights into the electronic transitions and dipole moment changes in boronic acid derivatives Muddapur, G. V. et al. Journal of Molecular Liquids, 2016.
Catalytic Applications
Zheng et al. (2014) reported on the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamides and aryl boronic acids, showcasing the catalytic versatility of boronic acid derivatives in facilitating C-C and C-N bond formation Zheng, J. et al. Organic Letters, 2014.
Novel Catalysts for Amide Formation
Arnold et al. (2008) synthesized new derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, demonstrating their enhanced reactivity as catalysts for direct amide formation between carboxylic acids and amines, highlighting the potential of boronic acid derivatives in green chemistry Arnold, K. et al. Green Chemistry, 2008.
Mechanism of Action
Target of Action
3-Methoxy-1-propenylboronic Acid, also known as [(E)-3-methoxyprop-1-enyl]boronic acid or (1E)-3-methoxy-1-propenylboronicacid, is primarily targeted in the field of organic synthesis . It is a valuable building block in the creation of various organic compounds .
Mode of Action
The compound interacts with its targets through a process known as catalytic protodeboronation . This process involves the removal of a boron atom from the compound, which is then replaced with a hydrogen atom . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Biochemical Pathways
The biochemical pathways affected by this compound include the Suzuki–Miyaura coupling . This pathway is a type of carbon-carbon bond-forming reaction that is widely used in organic synthesis . The compound’s boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It is known that the compound is a solid at room temperature , and it is soluble in DMF, DMSO, and Methanol . These properties may impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of new organic compounds . Through its interaction with its targets and the resulting changes, the compound enables the creation of a wide variety of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by exposure to air and moisture . Therefore, it is typically stored in a controlled environment to maintain its stability .
Biochemical Analysis
Biochemical Properties
Boronic acids and their esters are known to participate in a variety of regio- and stereoselective carbon-carbon bond forming processes
Molecular Mechanism
Boronic acids and their esters are known to participate in a variety of regio- and stereoselective carbon-carbon bond forming processes
Properties
IUPAC Name |
[(E)-3-methoxyprop-1-enyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO3/c1-8-4-2-3-5(6)7/h2-3,6-7H,4H2,1H3/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPMDPYJIRRSHW-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCOC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/COC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide](/img/structure/B2615245.png)
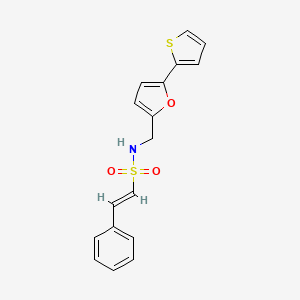
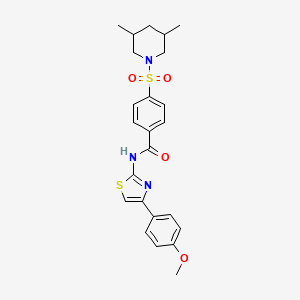
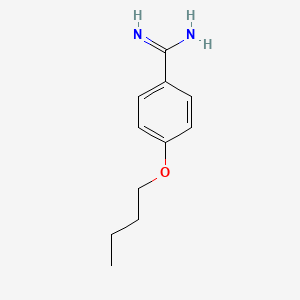
![5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2615253.png)
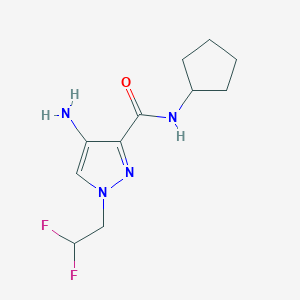
![2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2615256.png)
![3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-one](/img/structure/B2615257.png)
![(2,5-Difluorophenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2615258.png)
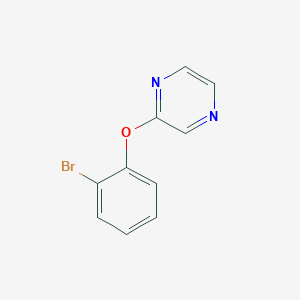


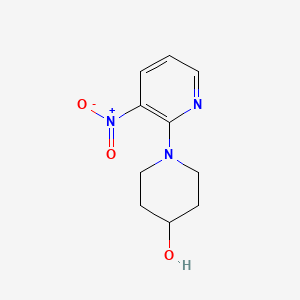
![3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one](/img/structure/B2615267.png)
